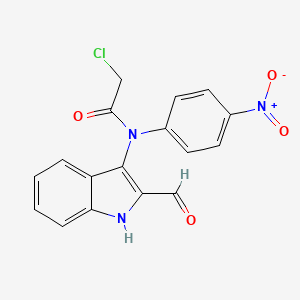
4-(2-(Trimethylammonio)ethyl)phenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(Trimethylammonio)ethyl)phenolate is an organic compound characterized by the presence of a phenolate group and a trimethylammonioethyl side chain. This compound is notable for its unique structure, which combines both phenolic and quaternary ammonium functionalities, making it a versatile reagent in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(Trimethylammonio)ethyl)phenolate typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-hydroxybenzaldehyde with trimethylamine in the presence of a suitable base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out under mild conditions, with temperatures around 25-30°C and a reaction time of several hours .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2-(Trimethylammonio)ethyl)phenolate undergoes various chemical reactions, including:
Oxidation: The phenolate group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenolate group can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are employed.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro and sulfonated derivatives
Applications De Recherche Scientifique
4-(2-(Trimethylammonio)ethyl)phenolate is utilized in various scientific research applications:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mécanisme D'action
The mechanism of action of 4-(2-(Trimethylammonio)ethyl)phenolate involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolate group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, while the trimethylammonioethyl side chain can enhance the compound’s solubility and binding affinity. These interactions can modulate the activity of enzymes and influence various biological pathways .
Comparaison Avec Des Composés Similaires
4-(2-(Trimethylammonio)ethoxy)benzeneaminium dibromide: This compound is used as a derivatization agent for aldehydes and carboxylic acids.
Dodecyl-2-(trimethylammonio)ethylphosphate: A zwitterionic surfactant used in self-assembly and surface behavior studies.
Uniqueness: 4-(2-(Trimethylammonio)ethyl)phenolate is unique due to its combination of phenolic and quaternary ammonium functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable tool in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H17NO |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
4-[2-(trimethylazaniumyl)ethyl]phenolate |
InChI |
InChI=1S/C11H17NO/c1-12(2,3)9-8-10-4-6-11(13)7-5-10/h4-7H,8-9H2,1-3H3 |
Clé InChI |
PTOJXIKSKSASRB-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)CCC1=CC=C(C=C1)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl {3-[(acridin-9-yl)amino]-4-methylphenyl}carbamate](/img/structure/B12940686.png)






![tert-Butyl (S)-1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12940724.png)






